molecular formula C16H14ClN B15066034 1-(Chloro(phenyl)methyl)-3,4-dihydroisoquinoline CAS No. 88422-93-9

1-(Chloro(phenyl)methyl)-3,4-dihydroisoquinoline

Cat. No.: B15066034
CAS No.: 88422-93-9
M. Wt: 255.74 g/mol
InChI Key: RBDQMESSKAXFBL-UHFFFAOYSA-N
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Description

1-(Chloro(phenyl)methyl)-3,4-dihydroisoquinoline is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a chloro(phenyl)methyl group attached to the 1-position of the 3,4-dihydroisoquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloro(phenyl)methyl)-3,4-dihydroisoquinoline typically involves the reaction of 3,4-dihydroisoquinoline with a chloromethylating agent in the presence of a catalyst. One common method involves the use of chloromethyl methyl ether (MOMCl) and a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Chloro(phenyl)methyl)-3,4-dihydroisoquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding isoquinoline derivative.

    Reduction: Reduction reactions can convert the compound to its fully saturated form.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: The major product is the corresponding isoquinoline derivative.

    Reduction: The major product is the fully saturated isoquinoline.

    Substitution: The major products are the substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

1-(Chloro(phenyl)methyl)-3,4-dihydroisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Chloro(phenyl)methyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Bromo(phenyl)methyl)-3,4-dihydroisoquinoline
  • 1-(Iodo(phenyl)methyl)-3,4-dihydroisoquinoline
  • 1-(Fluoro(phenyl)methyl)-3,4-dihydroisoquinoline

Uniqueness

1-(Chloro(phenyl)methyl)-3,4-dihydroisoquinoline is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. Compared to its bromo, iodo, and fluoro counterparts, the chloro derivative may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

88422-93-9

Molecular Formula

C16H14ClN

Molecular Weight

255.74 g/mol

IUPAC Name

1-[chloro(phenyl)methyl]-3,4-dihydroisoquinoline

InChI

InChI=1S/C16H14ClN/c17-15(13-7-2-1-3-8-13)16-14-9-5-4-6-12(14)10-11-18-16/h1-9,15H,10-11H2

InChI Key

RBDQMESSKAXFBL-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(C2=CC=CC=C21)C(C3=CC=CC=C3)Cl

Origin of Product

United States

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